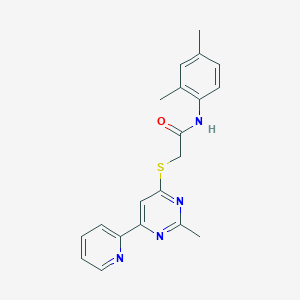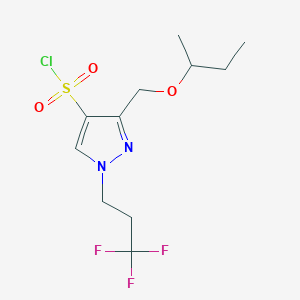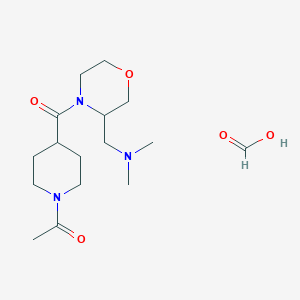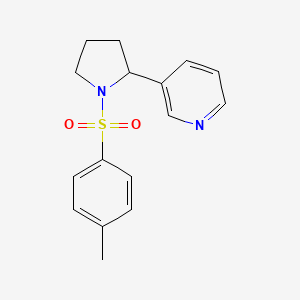![molecular formula C24H31N3O7S2 B2494553 diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-46-8](/img/structure/B2494553.png)
diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including amide, sulfamoyl, and carboxylate groups. It likely belongs to the class of compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic ring, the introduction of the amide and sulfamoyl groups, and the esterification of the carboxylic acids. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide and sulfamoyl groups could participate in acid-base reactions, the ester groups could undergo hydrolysis or transesterification, and the heterocyclic ring could potentially undergo electrophilic substitution or other reactions depending on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, its melting and boiling points would be influenced by the strengths of the intermolecular forces present, and its reactivity would be determined by the presence and positions of its functional groups .科学的研究の応用
Antitumor Activity
The quinazoline skeleton, to which this compound belongs, has been associated with antitumor properties . Specifically, 4-arylamino-quinazoline derivatives have shown selective inhibition of epidermal growth factor receptor (EGFR) phosphorylation, making them promising candidates for cancer therapy. In the case of our compound, its structure includes a benzamido group, which may contribute to its antitumor activity. Preliminary structure-activity relationship studies are warranted to explore its potential in inhibiting tumor cell growth.
Corrosion Inhibition
While not directly studied for this specific compound, related dihydropyridine derivatives have demonstrated anti-corrosive potential . These compounds can protect metals (such as mild steel) from corrosion in aggressive acidic environments. Given the presence of the dihydropyridine moiety in our compound, it’s worth investigating its ability to inhibit corrosion in industrial applications.
Antimicrobial Properties
The synthesized compound’s antimicrobial efficacy should be explored. Previous studies have evaluated similar quinazoline derivatives against bacterial and fungal pathogens . Testing against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger would provide insights into its potential as an antimicrobial agent. Comparing its effectiveness to standard antibiotics (e.g., Gentamicin) will help gauge its potency.
Antioxidant Capability
The compound’s antioxidant potential is another intriguing aspect. Assessing its ability to scavenge free radicals using methods like the DPPH assay will reveal its antioxidant capacity . Ascorbic acid can serve as a benchmark for comparison. A lower IC50 value indicates stronger antioxidant activity.
Industrial Applications
Considering its multifaceted properties, this compound might find use beyond medicine. Industries dealing with corrosion prevention, antimicrobial coatings, or antioxidants could benefit from its unique combination of features.
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
将来の方向性
特性
IUPAC Name |
diethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O7S2/c1-5-27(6-2)36(31,32)17-11-9-16(10-12-17)21(28)25-22-20(23(29)33-7-3)18-13-14-26(15-19(18)35-22)24(30)34-8-4/h9-12H,5-8,13-15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMPSLUBQHXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)